Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside

CAS No.: 24404-53-3

Cat. No.: VC3736719

Molecular Formula: C20H24O9S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24404-53-3 |

|---|---|

| Molecular Formula | C20H24O9S |

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 |

| Standard InChI Key | JCKOUAWEMPKIAT-CXQPBAHBSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

| SMILES | CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

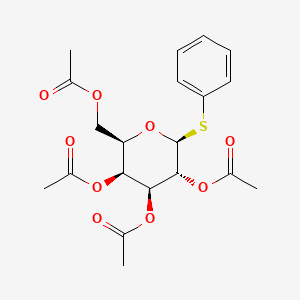

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a beta-D-galactopyranoside derivative with a phenylthio group at the anomeric carbon (C1) and acetyl groups at the C2, C3, C4, and C6 hydroxyl positions. Its molecular formula is C₂₀H₂₄O₉S, with a molecular weight of 440.46 g/mol .

Key Physical Properties

The acetyl groups enhance solubility in organic solvents, facilitating reactions such as glycosylation. The thioether linkage at C1 is critical for its stability and reactivity in enzymatic and chemical transformations .

Synthesis and Reactivity

Synthetic Pathways

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is synthesized through a multi-step process:

-

Acetylation: Protection of hydroxyl groups on D-galactose with acetyl chloride.

-

Thioether Formation: Introduction of a phenylthio group at the anomeric position via nucleophilic substitution .

This compound is an intermediate in nucleoside synthesis, where the phenylthio group can be displaced to form glycosidic bonds with other sugars or aglycons .

Reactivity in Glycosylation

As a glycosyl donor, this compound participates in stereospecific glycosylation reactions. The acetyl groups block non-participating hydroxyls, directing bond formation to the desired position. For example:

-

Enzymatic Reactions: The thioether linkage is resistant to hydrolysis by beta-galactosidase, making it a substrate for studying enzyme specificity .

-

Chemical Reactions: Activation via thiophilic reagents (e.g., iodine, NBS) enables coupling with glycosyl acceptors to form disaccharides or oligosaccharides .

Applications in Research and Industry

Glycobiology and Carbohydrate Chemistry

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is pivotal in studying:

-

Galectin Inhibition: The compound acts as a specific inhibitor of human galectins, which are involved in cell adhesion and immune regulation .

-

Oligosaccharide Synthesis: It serves as a building block for synthesizing complex glycans, such as those found in glycoproteins or bacterial polysaccharides .

Drug Development

-

Targeted Drug Delivery: Modified derivatives are explored for delivering therapeutics to specific tissues, leveraging carbohydrate receptors .

-

Anticancer Research: Thioglycosides inhibit galectins implicated in tumor progression, offering potential therapeutic avenues .

Diagnostics and Food Science

-

Enzyme Assays: Used as a substrate to assess beta-galactosidase activity, aiding in diagnostic kit development .

-

Food Applications: Studies carbohydrate metabolism to improve nutritional profiles of food products .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE (gloves, goggles) |

| H315 (Skin irritation) | Wash skin immediately with soap/water |

| H319 (Serious eye irritation) | Flush eyes with water; seek medical attention |

| H335 (Respiratory irritation) | Use fume hood; avoid inhalation |

Experimental Protocols and Data Tables

Stock Solution Preparation

| Quantity (mg) | Solvent (mL) | Concentration (mM) |

|---|---|---|

| 1 | 1 | 2.27 |

| 5 | 1 | 11.35 |

| 10 | 1 | 22.7 |

Preparation: Dissolve the compound in anhydrous DMSO or DMF, ensuring no aggregation occurs .

Enzymatic Assay Example

-

Reagents: Beta-galactosidase (1 U/mL), buffer (pH 7.4), substrate (1 mM).

-

Protocol: Incubate at 37°C for 30 minutes; measure product formation via HPLC or spectrophotometry .

| Supplier | Purity | Packaging |

|---|---|---|

| Diagnocine | >98% | 5 g |

| GlpBio | N/A | Custom |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume